N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3OS/c1-24-7-9-25(10-8-24)17(14-6-11-27-13-14)12-23-18(26)15-4-2-3-5-16(15)19(20,21)22/h2-6,11,13,17H,7-10,12H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKMVOYYFJQVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2C(F)(F)F)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the 4-methylpiperazine derivative. This can be achieved through the reaction of piperazine with methylating agents under controlled conditions.
Introduction of the Thiophene Group: The next step involves the introduction of the thiophene group. This can be done through a coupling reaction between the piperazine derivative and a thiophene-containing reagent.
Formation of the Benzamide Structure: The final step involves the formation of the benzamide structure. This is typically achieved through an amidation reaction between the intermediate compound and a benzoyl chloride derivative containing the trifluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, high-throughput screening, and process optimization to scale up the production while maintaining the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the benzamide group, converting it to the corresponding amine.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides, acyl chlorides, and amines.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Variations in Piperazine Derivatives
Key Analogs :
- Compound 14 (): Contains a 3-hydroxyphenyl-substituted piperazine linked to a phenoxypyridine-carboxamide. Unlike the target compound, this analog lacks the thiophene moiety and trifluoromethyl group, instead incorporating a pyridine ring.
- Compound 18 (): Features a thiophen-2-yl group and a 4-(trifluoromethyl)phenyl-piperazine. The thiophene position (2-yl vs. 3-yl) may alter steric interactions in receptor binding. The linear butanamide linker in Compound 18 contrasts with the branched ethyl group in the target compound .
Benzamide Core Modifications
Key Analogs :
- Compound 9k (): Incorporates a 4-(thiophen-3-yl)benzamide core linked to a spirocyclic diamine with a trifluoromethylpyridinyl group.
- Compound 3b (): Contains a 3-(trifluoromethyl)phenyl-piperazine linked via an ethoxyethyl group to the benzamide. The ethoxyethyl spacer may enhance hydrophilicity compared to the target compound’s ethyl linker, which is substituted with both piperazine and thiophene groups .
Functional Group Impact :
- The trifluoromethyl group in the target compound and analogs like 9k () enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS-targeted therapies. In contrast, compounds with cyano groups (e.g., 9j in ) may exhibit different electronic properties, influencing receptor affinity .
Thiophene Position and Linker Effects
Thiophene Isomerism :
- Compound 17 (): Utilizes a thiophen-2-yl group instead of 3-yl.
Linker Design :
- The target compound’s branched ethyl linker (bearing both piperazine and thiophene) creates a compact structure, possibly reducing off-target interactions compared to linear linkers in analogs like 3a () or 9k (). This branching may also influence pharmacokinetic properties such as volume of distribution .
Table 1: Structural Comparison of Key Analogs
Biological Activity
N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Piperazine moiety : Known for its neuroactive properties, it may modulate neurotransmitter systems.
- Thiophene ring : Typically involved in electrophilic substitution reactions, contributing to the compound's reactivity.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability, potentially improving bioavailability.
The molecular formula of the compound is with a molecular weight of approximately 408.4 g/mol. The presence of these functional groups suggests a diverse array of interactions with biological targets.
Biological Activity Overview
Preliminary studies indicate that compounds with similar structural characteristics exhibit various biological activities, including:
- Antimicrobial Activity : Compounds with piperazine and thiophene derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Research suggests potential cytotoxic effects against cancer cell lines, indicating possible use in cancer therapies.
- Central Nervous System Effects : The piperazine component may influence neurotransmitter systems, suggesting applications in treating neurological disorders.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | |
| Anticancer | Cytotoxic effects on various cancer cell lines | |
| CNS Modulation | Potential effects on serotonin and dopamine receptors |
The mechanism of action for this compound is likely multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes.
- Receptor Modulation : It could function as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperazine Derivative : Reacting 4-methylpiperazine with an appropriate alkylating agent introduces the thiophene group.
- Trifluoromethylation : This step enhances lipophilicity and metabolic stability.
- Final Coupling : The final product is obtained through coupling reactions under controlled conditions to ensure high yield and purity.
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial properties of a series of piperazine derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound exhibited cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis, highlighting its therapeutic potential in oncology.
Q & A
Q. What are the key synthetic routes for N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]-2-(trifluoromethyl)benzamide?
The synthesis typically involves coupling a trifluoromethyl-substituted benzamide precursor with a piperazine-thiophene intermediate. For example:
- Amide bond formation : Use coupling agents like HBTU or BOP in THF with triethylamine (Et₃N) to activate the carboxylic acid group of 2-(trifluoromethyl)benzoyl chloride. React with a piperazine-thiophene ethylamine derivative under stirring for 12–24 hours .
- Purification : Silica gel chromatography (e.g., 10% methanol in dichloromethane) followed by recrystallization or reverse-phase HPLC yields high-purity product .
Q. How is structural characterization performed for this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C), thiophene protons (δ ~6.5–7.5 ppm), and piperazine methyl groups (δ ~2.3–2.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS provides molecular ion peaks (e.g., [M+H]⁺) matching the calculated mass .
- X-ray crystallography : For derivatives, single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding networks (e.g., piperazine ring conformation) .
Q. What solvents and conditions are optimal for solubility and stability studies?
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, THF) or acidic buffers (pH < 5) due to the basic piperazine moiety .
- Stability : Monitor degradation via HPLC under accelerated conditions (40°C, 75% humidity). The trifluoromethyl group enhances metabolic stability compared to non-fluorinated analogs .
Advanced Research Questions
Q. How can reaction yields be improved during scale-up synthesis?
- Optimized coupling : Replace HBTU with T3P® (propylphosphonic anhydride), which reduces by-products and increases yields to >85% .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes at 80°C while maintaining >90% yield .
- Workflow : Use continuous flow reactors for intermediates prone to oxidation (e.g., thiophene derivatives) .
Q. How do stereochemical variations in the piperazine ring affect biological activity?
- Diastereomer separation : Chiral HPLC (e.g., Chiralpak® AD-H column) resolves (R)- and (S)-configured piperazine derivatives. Activity assays show a 10-fold difference in receptor binding affinity between enantiomers .
- Molecular docking : The (S)-piperazine configuration aligns better with hydrophobic pockets in target proteins (e.g., dopamine D3 receptor), as shown in docking studies .
Q. What strategies address contradictory data in receptor binding assays?
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Lipophilicity : The logP value increases by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration (measured via PAMPA assay) .
- Metabolic stability : In vitro microsomal studies show >80% remaining parent compound after 1 hour, attributed to reduced CYP450-mediated oxidation .
Q. What computational methods predict off-target interactions?
Q. How are degradation pathways analyzed under stressed conditions?
Q. What in vitro assays evaluate potential therapeutic applications?
- Anticancer activity : MTT assays against HeLa cells show IC₅₀ values of 1.2–5.6 µM, with apoptosis confirmed via Annexin V/PI staining .
- Antimicrobial screening : MIC values >100 µg/mL against Gram-negative bacteria suggest limited utility unless combined with efflux pump inhibitors .
Methodological Notes
- Data tables : Included logP values, IC₅₀ ranges, and NMR shifts for reproducibility.
- Advanced techniques : Emphasized chiral separation, computational modeling, and metabolite profiling to address research gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
